Cas no 1261651-70-0 (3,5'-Dichloro-2'-(difluoromethoxy)propiophenone)

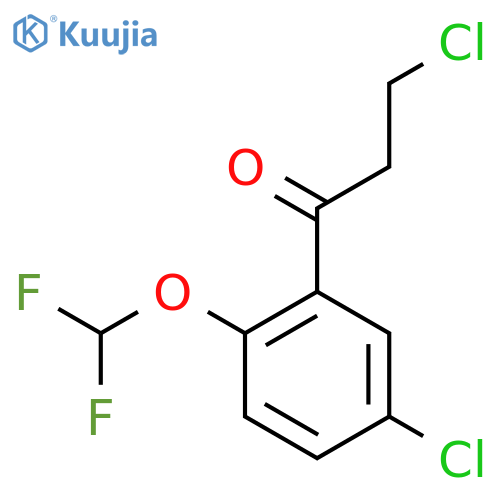

1261651-70-0 structure

商品名:3,5'-Dichloro-2'-(difluoromethoxy)propiophenone

CAS番号:1261651-70-0

MF:C10H8Cl2F2O2

メガワット:269.072128295898

CID:4989210

3,5'-Dichloro-2'-(difluoromethoxy)propiophenone 化学的及び物理的性質

名前と識別子

-

- 3,5'-Dichloro-2'-(difluoromethoxy)propiophenone

-

- インチ: 1S/C10H8Cl2F2O2/c11-4-3-8(15)7-5-6(12)1-2-9(7)16-10(13)14/h1-2,5,10H,3-4H2

- InChIKey: NPXKNMJTYGVGKV-UHFFFAOYSA-N

- ほほえんだ: ClCCC(C1C=C(C=CC=1OC(F)F)Cl)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 239

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 3.7

3,5'-Dichloro-2'-(difluoromethoxy)propiophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013000660-1g |

3,5'-Dichloro-2'-(difluoromethoxy)propiophenone |

1261651-70-0 | 97% | 1g |

$1504.90 | 2023-09-03 | |

| Alichem | A013000660-250mg |

3,5'-Dichloro-2'-(difluoromethoxy)propiophenone |

1261651-70-0 | 97% | 250mg |

$484.80 | 2023-09-03 | |

| Alichem | A013000660-500mg |

3,5'-Dichloro-2'-(difluoromethoxy)propiophenone |

1261651-70-0 | 97% | 500mg |

$815.00 | 2023-09-03 |

3,5'-Dichloro-2'-(difluoromethoxy)propiophenone 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

1261651-70-0 (3,5'-Dichloro-2'-(difluoromethoxy)propiophenone) 関連製品

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量